N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,N-dimethyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine” is a complex organic compound that contains a quinoxaline moiety. Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It is a core unit in many drugs currently used as antibiotics in the market, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds was first discovered in 1884 . Various aryl-1,2-diamine was condensed with benzyl in EtOH and phosphate-based catalyst MAP, DAP, or TSP .Molecular Structure Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxalines can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Physical and Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Mechanism of Action
Target of Action
Quinoxaline derivatives, which this compound is a part of, have been reported to interact with various targets, receptors, or microorganisms . For instance, some quinoxaline derivatives have shown affinity for D2 and 5-HT2A receptors .
Mode of Action
Quinoxaline derivatives have been reported to induce apoptosis in a dose-dependent manner on the smmc-7721 cell line . This suggests that the compound might interact with its targets, leading to changes in cell cycle progression and ultimately inducing cell death.
Biochemical Pathways
Given the broad range of biological activities associated with quinoxaline derivatives , it can be inferred that multiple pathways might be affected, leading to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
Based on the reported effects of quinoxaline derivatives, it can be inferred that the compound might induce changes in cell cycle progression, leading to apoptosis .
Future Directions
Quinoxaline and its derivatives have been the subject of significant research due to their diverse pharmacological activities. This research paves the way for further development of drug discovery in the wide spectrum of its biological importance . The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention in recent studies .
Properties
IUPAC Name |
N,N-dimethyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-23(2)16-7-8-19-18(22-16)25-11-9-24(10-12-25)17-13-20-14-5-3-4-6-15(14)21-17/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNNZIQQHRRTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.